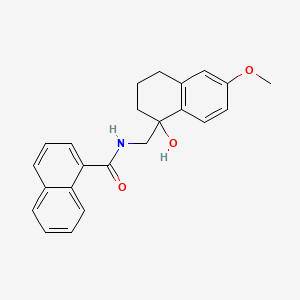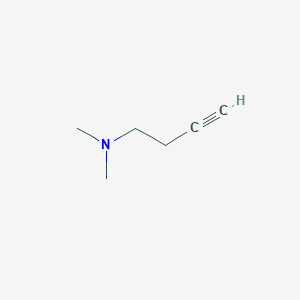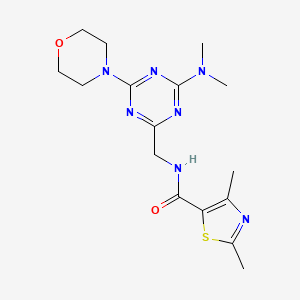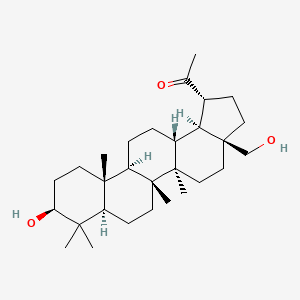
1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .
Scientific Research Applications
Material Science and Biochemistry Applications
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, demonstrates significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This suggests potential applications of structurally similar compounds, like 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine, in designing spin-labeled probes for studying biological molecules and materials (Toniolo, Crisma, & Formaggio, 1998).
Crystal Engineering and Nonlinear Optics
Compounds with nitrophenyl and pyridine moieties have been studied for their role in crystal engineering and the design of materials with nonlinear optical properties. For instance, molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide have shown second harmonic generation activity, indicating their potential in creating noncentrosymmetric structures for optical applications. This highlights a possible research avenue for compounds like this compound in developing new materials for nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Pharmacological Synthesis
Derivatives of methylpiperidine have been explored for their pharmacological properties. The synthesis of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine through alkylation and hydrogenation processes, followed by reactions with various acids, points towards the exploration of methylpiperidine derivatives in drug development and synthesis of bioactive compounds. This implies that compounds with similar structures could be valuable in synthesizing new pharmaceutical agents (Mitskyavichyus & Beresnyavichyus, 1997).
Environmental Chemistry
In environmental chemistry, the photolysis of related compounds, such as 1-Chloro- and 1-Bromo-2,2,6,6-tetramethylpiperidines, leading to the formation of free nitroxyl radicals, has been studied. This reaction mechanism involving the intermediate formation of aminyl radicals and subsequent interactions with chlorine highlights the potential environmental and analytical applications of chloro-nitrophenyl-methylpiperidine derivatives in studying and mitigating pollutants (Kashparova, Vlasova, Zhukova, Kagan, & Il’chibaeva, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQJMZOJIPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)


![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)

